DL-Arginina clorhidrato monohidratada

Descripción general

Descripción

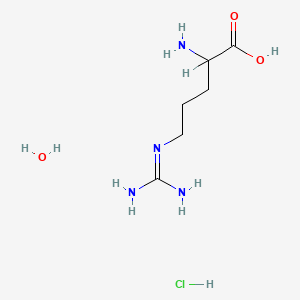

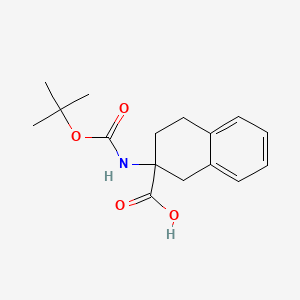

DL-Arginine hydrochloride monohydrate is a racemic mixture of the amino acid arginine, which exists in both L- and D-forms. This compound is commonly used in biochemical research and has various applications in medicine and industry. Arginine is a semi-essential amino acid, meaning it is essential under certain physiological conditions such as growth, illness, or stress. It plays a crucial role in the urea cycle, helping to detoxify ammonia in the liver, and is a precursor for the synthesis of nitric oxide, a vital cellular signaling molecule .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

DL-Arginine hydrochloride monohydrate primarily targets the pituitary gland in the brain . It stimulates the pituitary gland to release growth hormone and prolactin . In patients with urea cycle disorders, the formation of arginine is prohibited; therefore, exogenous administration of DL-Arginine hydrochloride monohydrate is required .

Mode of Action

DL-Arginine hydrochloride monohydrate interacts with its targets by stimulating the release of growth hormone and prolactin through origins in the hypothalamus . This interaction results in an increase in plasma concentrations of growth hormone after administration of DL-Arginine hydrochloride monohydrate .

Biochemical Pathways

DL-Arginine hydrochloride monohydrate affects several biochemical pathways. It is biosynthesized in the kidneys from citrulline, whose precursor is glutamate via the formation of ornithine . In amino acid degradation in vivo, DL-Arginine hydrochloride monohydrate is hydrolyzed to urea and ornithine by arginase . DL-Arginine hydrochloride monohydrate can also be metabolized to glutamate, which in turn is converted to α-ketoglutarate for entry into the citric acid cycle .

Pharmacokinetics

The pharmacokinetics of DL-Arginine hydrochloride monohydrate involve several stages. After oral administration, it is well absorbed . It is extensively metabolized in the liver and intestines . The distribution volume is approximately 33 L/kg following a 30 g intravenous dose . It is excreted in the urine, with 16% excreted during the first 90 minutes in a biphasic elimination .

Result of Action

The molecular and cellular effects of DL-Arginine hydrochloride monohydrate’s action are significant. It helps the body to produce nitric oxide, a substance that helps to relax blood vessels and improve blood flow . This action can have various effects on the body, depending on the individual’s health status and other factors.

Action Environment

The action, efficacy, and stability of DL-Arginine hydrochloride monohydrate can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation of the guanidino group in the side chain of DL-Arginine hydrochloride monohydrate . Additionally, aqueous solutions of this compound are strongly alkaline and tend to absorb carbon dioxide from the atmosphere on standing .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: DL-Arginine hydrochloride monohydrate can be synthesized through the reaction of arginine with hydrochloric acid. The process involves dissolving arginine in water, followed by the addition of hydrochloric acid to form the hydrochloride salt. The solution is then evaporated to obtain the crystalline monohydrate form .

Industrial Production Methods: In industrial settings, DL-arginine hydrochloride monohydrate is produced through fermentation processes using microorganisms such as Corynebacterium glutamicum. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and crystallization, to obtain the pure compound .

Types of Reactions:

Reduction: This compound can be reduced to form various derivatives, although such reactions are less common.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various alkylating agents and acylating agents.

Major Products Formed:

Nitric oxide: Formed during oxidation reactions.

Various arginine derivatives: Formed during substitution reactions.

Comparación Con Compuestos Similares

L-Arginine: The natural form of arginine, widely used in supplements and research.

D-Arginine: The enantiomer of L-arginine, less commonly used but has specific applications in research.

L-Ornithine: Another amino acid involved in the urea cycle, often compared with arginine for its role in ammonia detoxification.

Uniqueness of DL-Arginine Hydrochloride Monohydrate: DL-Arginine hydrochloride monohydrate is unique due to its racemic nature, containing both L- and D-forms of arginine. This property makes it useful in studies requiring a non-specific form of arginine, allowing researchers to investigate the effects of both enantiomers simultaneously .

Propiedades

IUPAC Name |

2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH.H2O/c7-4(5(11)12)2-1-3-10-6(8)9;;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFCANQNMWVENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370078 | |

| Record name | dl-arginine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332360-01-7 | |

| Record name | dl-arginine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What information can chlorine-35/37 NMR spectroscopy provide about the structure of DL-Arginine hydrochloride monohydrate?

A1: Chlorine-35/37 NMR spectroscopy can provide valuable information about the electronic environment surrounding the chlorine nucleus in DL-Arginine hydrochloride monohydrate. Specifically, the research article demonstrates the determination of the chlorine chemical shift (CS) tensor for this compound for the first time []. The CS tensor is sensitive to the local electronic structure around the chlorine atom, which is influenced by factors such as hydrogen bonding. The study also highlights the influence of proton decoupling on the spectral features, particularly for compounds with small 35Cl quadrupolar coupling constants (CQ) like DL-Arginine hydrochloride monohydrate []. This information contributes to a more refined understanding of the hydrogen bonding network around the chloride ion in the crystal structure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Amino[(4-fluorobenzyl)sulfanyl]methaniminium chloride](/img/structure/B1333472.png)

![1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one](/img/structure/B1333492.png)

![N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B1333493.png)